molecular formula C12H14BrNO3 B5015031 4-ethylphenyl (3-bromopropanoyl)carbamate

4-ethylphenyl (3-bromopropanoyl)carbamate

Cat. No. B5015031
M. Wt: 300.15 g/mol
InChI Key: VUVDBTWBCUATNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylphenyl (3-bromopropanoyl)carbamate, commonly known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPB is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Mechanism of Action

The mechanism of action of EPPB is not fully understood, but it is believed to inhibit the viral replication cycle by targeting the viral polymerase enzyme. EPPB has been shown to bind to the active site of the viral polymerase, preventing the formation of viral RNA. This mechanism of action is similar to that of other antiviral drugs such as ribavirin and favipiravir.
Biochemical and Physiological Effects:
EPPB has been found to have low toxicity and is well-tolerated in animal studies. EPPB has been shown to have no significant effects on liver and kidney function, hematological parameters, or body weight. In addition, EPPB has been found to have no mutagenic or genotoxic effects.

Advantages and Limitations for Lab Experiments

EPPB has several advantages for use in lab experiments. It is easy to synthesize and has high purity. EPPB is also stable and can be stored for long periods without degradation. However, EPPB has some limitations, such as its limited solubility in water and its high cost compared to other antiviral drugs.

Future Directions

There are several future directions for the study of EPPB. One potential area of research is the development of EPPB analogs with improved antiviral activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of EPPB and the identification of potential targets for drug development. Finally, further studies are needed to determine the efficacy of EPPB in animal models and in clinical trials.

Synthesis Methods

EPPB can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethylphenol with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with carbamic acid to yield EPPB. This method has been optimized to produce high yields of EPPB with excellent purity.

Scientific Research Applications

EPPB has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. EPPB has been found to exhibit potent antiviral activity against various viruses such as influenza A and B viruses, respiratory syncytial virus, and human parainfluenza virus. In addition, EPPB has been shown to inhibit the replication of hepatitis C virus in vitro. EPPB has also been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

(4-ethylphenyl) N-(3-bromopropanoyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-2-9-3-5-10(6-4-9)17-12(16)14-11(15)7-8-13/h3-6H,2,7-8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVDBTWBCUATNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)NC(=O)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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